molecular formula C10H10N2O B8610457 3-(2-methyl-1H-imidazol-1-yl)phenol

3-(2-methyl-1H-imidazol-1-yl)phenol

Cat. No. B8610457
M. Wt: 174.20 g/mol
InChI Key: IGXFKKXJQUMKFH-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A stirred mixture of 3-bromoanisole (100 g, 0.53 mole), 2-methylimidazole (41 g, 0.50 mole), potassium carbonate (96 g, 0.60 mole), cuprous chloride (2.5 g) and N-methyl-2-pyrrolidinone (300 ml) was heated at reflux temperature for 15 hr and then concentrated to remove the solvent and excess 3-bromoanisole. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was concentrated to a black syrup that was then dissolved in toluene and extracted twice with water and then extracted with 48% hydrobromic acid solution. The hydrobomic acid extract was heated at reflux temperature for 7 hr and then distillation of water and methylbromide was begun with addition of additional 48% hydrobromic acid solution as necessary to maintain a reasonable volume. Distillation was continued until the distillation head temperature reached 124° C. The mixture was concentrated under vacuum. The concentrate was diluted with 500 ml of water and basified to pH 8 with addition of potassium carbonate in small portions. The precipitate was collected, washed with water, and dried to give 39.7 g. Recrystallization from 50% aqueous ethanol gave 31.4 g (36%), mp 178°-181° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8]C)[CH:5]=[CH:6][CH:7]=1.[CH3:10][C:11]1[NH:12][CH:13]=[CH:14][N:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH3:10][C:11]1[N:12]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[CH:13]=[CH:14][N:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
41 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 15 hr
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent and excess 3-bromoanisole
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated to a black syrup that
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in toluene
EXTRACTION
Type
EXTRACTION
Details
extracted twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 48% hydrobromic acid solution
EXTRACTION
Type
EXTRACTION
Details
The hydrobomic acid extract
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 7 hr
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
distillation of water and methylbromide
ADDITION
Type
ADDITION
Details
was begun with addition of additional 48% hydrobromic acid solution as necessary
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reasonable volume
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
reached 124° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The concentrate was diluted with 500 ml of water and basified to pH 8 with addition of potassium carbonate in small portions
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 39.7 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from 50% aqueous ethanol
CUSTOM
Type
CUSTOM
Details
gave 31.4 g (36%), mp 178°-181° C.

Outcomes

Product
Name
Type
Smiles
CC=1N(C=CN1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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